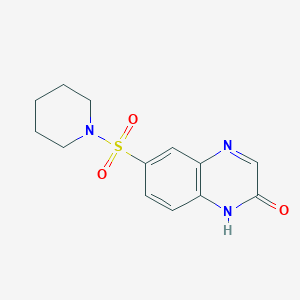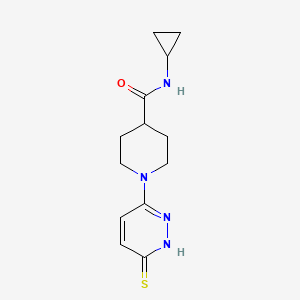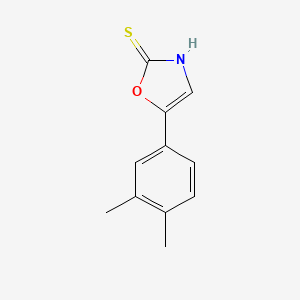![molecular formula C26H25N3O4S B6515937 5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione CAS No. 950262-83-6](/img/structure/B6515937.png)
5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.15657746 g/mol and the complexity rating of the compound is 843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its complex structure, it is likely to interact with multiple pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Biochemical Analysis
Biochemical Properties
5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to interact with enantioselective proteins due to its stereogenic carbons . This interaction can influence the binding mode and biological activity of the compound.
Cellular Effects
The compound This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The pyrrolidine-2-one scaffold, a structural feature of the compound, is recurrent in antitumor agents and can affect cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This can lead to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are essential for determining the compound’s safe and effective dosage range .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s pyrrolidine ring plays a crucial role in these interactions, contributing to its biological activity .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .
Properties
IUPAC Name |
5-benzyl-1,1-dioxo-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3H-1λ6,2,5-benzothiadiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c30-25-11-6-16-28(25)22-14-12-21(13-15-22)17-27-19-26(31)29(18-20-7-2-1-3-8-20)23-9-4-5-10-24(23)34(27,32)33/h1-5,7-10,12-15H,6,11,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQZXBSPZNBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3CC(=O)N(C4=CC=CC=C4S3(=O)=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515863.png)
![2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515864.png)
![6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515865.png)

![methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate](/img/structure/B6515877.png)
![ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate](/img/structure/B6515882.png)


![2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6515914.png)
![N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6515920.png)
![N-[(4-methylphenyl)methyl]-1-[4-(piperidin-1-yl)phthalazin-1-yl]piperidine-4-carboxamide](/img/structure/B6515926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6515932.png)
![2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6515939.png)
![N-(4-chlorophenyl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6515945.png)
